3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine
Overview
Description
This compound is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
To synthesize 3-chloro-1-(5 H -dibenz [ b, f ]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives . It is also used in the synthesis of dibenzazepine derivatives .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . It has a molecular formula of C14H11Cl2N .Chemical Reactions Analysis
This compound is used as a starting material to synthesize olefinic multidentate ligand, which is used to prepare Rh (I) complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 264.15 g/mol . It has a structure, density, melting point, and boiling point .Scientific Research Applications
Synthesis and Structural Properties
The compound 3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine and similar compounds have been studied for their structural and chemical properties. In research by Issac and Tierney (1996), the reaction of chloral with substituted anilines led to the formation of various intermediates including 2,2,2-trichloroethylidene anilines. This study highlighted the complex reaction pathways and the potential for creating diverse chemical structures, offering insights into the conformation and chemical behavior of such compounds (Issac & Tierney, 1996).
Environmental Implications and Combustion By-products
Research on compounds structurally related to 3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine has also focused on their environmental impact, particularly in the context of combustion and thermal processes. Altarawneh et al. (2009) delved into the formation, chlorination, and destruction of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs), highlighting the complexity of these processes and the significant role of chlorination patterns in determining the final congener profiles of emissions. This review underscores the intricacies involved in the environmental pathways of such compounds (Altarawneh et al., 2009).
Degradation and Treatment of Hazardous Compounds
Bhat and Gogate (2021) reviewed the degradation of nitrogen-containing compounds, including amines, emphasizing the resistance of these compounds to conventional degradation processes. Their research highlighted advanced oxidation processes as effective methods for mineralizing nitrogen-containing compounds, which may include structures similar to 3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine. This study provides a comprehensive understanding of the degradation mechanisms and the effectiveness of various treatment methods, contributing to the field of environmental management and pollution control (Bhat & Gogate, 2021).
Future Directions
properties
IUPAC Name |
3-(2,9-dichloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2/c1-22(2)10-3-11-23-18-12-16(20)8-6-14(18)4-5-15-7-9-17(21)13-19(15)23/h6-9,12-13H,3-5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLHYTJLNUJZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957303 | |
Record name | 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,9-dichloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |
CAS RN |
3589-22-8 | |
Record name | Dichlorimipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICHLORIMIPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QED4UT72J0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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